Cyanine5.5 amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

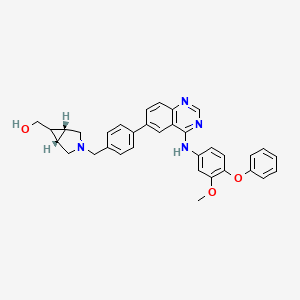

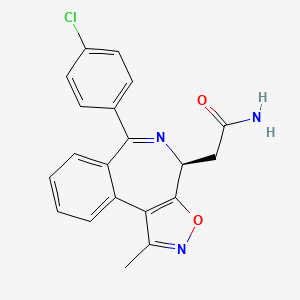

Cyanine5.5 amine, also known as Cy 5.5 amine, is a near-infrared (NIR) fluorescent dye . It is an analogue of Cy5.5 and is characterized by its excitation and emission wavelengths of 648 nm and 710 nm, respectively . This dye contains a free amine group that can be conjugated with various functionalities, including N-hydroxysuccinimide (NHS) esters and epoxides . It is particularly useful in the preparation of Cy5.5-labeled nanoparticles, which can be tracked and imaged with low fluorescence background using confocal microscopy .

Synthesis Analysis

The synthesis of Cyanine5.5 amine involves the conjugation of the free amine group with various functionalities, including NHS esters and epoxides . This process allows the dye to be used in a variety of applications, particularly in the preparation of Cy5.5-labeled nanoparticles .Molecular Structure Analysis

The molecular formula of Cyanine5.5 amine is C46H58Cl2N4O . It has a molecular weight of 753.88 . The chemical structure of Cyanine5.5 amine is available in the Certificate of Analysis .Chemical Reactions Analysis

Cyanine5.5 amine can react with activated esters and other electrophilic reagents due to the presence of the free amine group . For instance, this amine can be coupled with EDC-activated carboxylic groups .Physical And Chemical Properties Analysis

Cyanine5.5 amine is a solid substance . It is practically insoluble in water but has good solubility in polar organic solvents such as DMF, DMSO, and alcohols . It should be stored at -20°C in the dark to maintain its stability .Scientific Research Applications

Biomedical Applications

- Dendrimer-Based Delivery Systems : Cyanine dyes like Cyanine5.5 amine are used in dendrimer-based delivery systems for biomedical applications. A study using amine-terminated dendrimers with indocyanine green (IR820) dyes as models showed enhanced stability and specificity for cancer cell targeting. The dendrimers were modified with peptides and polyethylene glycol chains for improved biocompatibility and cancer cell specificity. This study underscores the potential of Cyanine5.5 amine in developing dendrimer/dye systems for biomedical applications, particularly in cancer theranostics (Liu & Wang, 2018).

Optical Imaging

- Single-Molecule Optical Switch : Cyanine dyes like Cyanine5.5 amine have been demonstrated as efficient reversible single-molecule optical switches. This property is significant for applications such as ultrahigh-density optical data storage and in studying biological processes using carbocyanine dyes (Heilemann et al., 2005).

Drug Delivery

- Photorelease of Biological Compounds : Cyanine dyes, including Cyanine5.5 amine, are increasingly being recognized for their ability to utilize near-infrared light for photoreleasing biological compounds. A study on cyanine conjugates for heterolytic photocleavage of aryl amines demonstrates their potential in controlled drug delivery using near-infrared light (Mathew & Greer, 2019).

- Harnessing Cyanine Reactivity for Imaging and Drug Delivery : Research into the intrinsic reactivity of cyanine chromophores, such as Cyanine5.5 amine, has led to novel chemistries that can be used for imaging and drug delivery. These studies focus on addressing limitations like undesired thiol reactivity and modest fluorescence quantum yield, paving the way for more effective use of cyanines in complex physiological settings (Gorka et al., 2018).

Future Directions

While specific future directions for Cyanine5.5 amine are not mentioned in the retrieved sources, its utility in live organism imaging and preparation of Cy5.5-labeled nanoparticles suggests potential applications in biomedical research and development . Further studies could explore its use in other imaging techniques or the development of new diagnostic tools.

properties

CAS RN |

2097714-44-6 |

|---|---|

Product Name |

Cyanine5.5 amine |

Molecular Formula |

C46H58Cl2N4O |

Molecular Weight |

753.9 |

IUPAC Name |

1H-Benz[e]indolium, 2-[5-[3-[6-[(6-aminohexyl)amino]-6-oxohexyl]-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- |

SMILES |

CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(NCCCCCC[NH3+])=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[2Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Cyanine5.5 amine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)